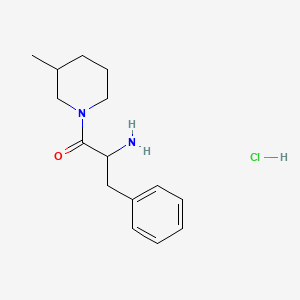

2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride

描述

2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride is a synthetic cathinone derivative characterized by a ketone backbone substituted with a phenyl group at the C3 position and a 3-methylpiperidinyl moiety at the C1 position. The compound’s IUPAC name reflects its structural features: a piperidine ring (6-membered nitrogen-containing heterocycle) with a methyl substituent at the 3-position, coupled with an aminopropanone framework.

The hydrochloride salt form enhances solubility in polar solvents, a common feature in bioactive amines .

属性

IUPAC Name |

2-amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-12-6-5-9-17(11-12)15(18)14(16)10-13-7-3-2-4-8-13;/h2-4,7-8,12,14H,5-6,9-11,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIODFZCINOEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Piperidine Ring Formation and Substitution

The 3-methyl-1-piperidinyl moiety is typically synthesized by methylation of a piperidine precursor. One method involves methylation of 2-phenyl piperazine derivatives using methyl iodide in the presence of acetone and triethylamine, followed by isolation as the hydrochloride salt. However, this method can produce undesired side products and impurities, making it less ideal for high-purity synthesis.

An improved process involves:

- Starting with 1-benzyl-2-phenyl piperazine.

- Reacting with formic acid and formaldehyde at 70–80°C to introduce methyl groups selectively.

- Subsequent catalytic hydrogenation with palladium-carbon under nitrogen atmosphere to remove benzyl protecting groups.

- Purification steps including washing with water, sodium hydroxide treatment, and hexane extraction to isolate the methylated piperazine free from impurities.

This process yields high-purity methylated piperidine derivatives, essential for further functionalization.

Formation of the Amino-Propanone Backbone

The amino-propanone skeleton is commonly prepared via Mannich-type reactions involving:

- A ketone (such as acetophenone or substituted acetophenones).

- Paraformaldehyde as the formaldehyde source.

- An amine hydrochloride salt (e.g., phenethylamine hydrochloride or related amines).

The reaction proceeds in ethanol with concentrated hydrochloric acid, optimizing molar ratios (ketone:paraformaldehyde:amine hydrochloride = 1:1.2:1) to maximize yield (87–98%) and purity.

This method has been demonstrated for a variety of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which share structural similarity with the target compound, suggesting applicability for the synthesis of 2-amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride.

Detailed Preparation Procedure (Inferred)

Based on the above strategies, a plausible preparation method for this compound involves:

Synthesis of 3-Methyl-1-piperidinyl Intermediate:

- React 1-benzyl-2-phenyl piperazine with formic acid and formaldehyde at 70–80°C for 50–70 minutes.

- Heat the mixture further to complete methylation.

- Filter and wash the product, then subject it to catalytic hydrogenation using palladium-carbon catalyst under nitrogen to remove benzyl groups.

- Treat the reaction mixture with sodium hydroxide solution at temperatures below 25°C.

- Extract impurities with hexane and isolate the product by filtration and drying to obtain pure 3-methyl-1-piperidinyl intermediate hydrochloride salt.

Mannich Reaction to Form the Amino-Propanone:

- Combine the purified 3-methyl-1-piperidinyl intermediate hydrochloride with acetophenone and paraformaldehyde in ethanol.

- Add concentrated hydrochloric acid to catalyze the Mannich reaction.

- Maintain molar ratios around 1:1.2:1 (ketone:paraformaldehyde:amine hydrochloride).

- Stir and heat the mixture under controlled conditions until the reaction completes.

- Isolate the product by filtration, washing, and drying to yield this compound with high purity and yield.

Reaction Conditions and Optimization

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure of the amino-propanone derivatives, showing characteristic methylene and aromatic proton signals consistent with the target compound.

Infrared (IR) spectra show strong carbonyl (C=O) stretching bands around 1650–1700 cm⁻¹, confirming the ketone functionality.

Elemental analysis aligns closely with calculated values, indicating high purity of the final hydrochloride salt.

Summary Table of Key Preparation Steps

This detailed synthesis approach, combining selective methylation of the piperidine ring and Mannich reaction for amino-propanone formation under optimized conditions, provides a robust and efficient preparation method for this compound with high purity and yield.

化学反应分析

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

科学研究应用

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

Biology: In biological research, it may serve as a tool for studying enzyme mechanisms or as a precursor for bioactive molecules.

Medicine: Potential medical applications include the development of new drugs or therapeutic agents, particularly in areas such as pain management or neurology.

Industry: In industry, this compound may be used in the production of specialty chemicals, coatings, or other advanced materials.

作用机制

The mechanism by which 2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The amino group may play a role in binding to receptors or enzymes, while the phenyl group could contribute to its overall biological activity. The exact mechanism would depend on the specific application and context in which the compound is used.

相似化合物的比较

a. Nitrogen-Containing Heterocycles

b. Substituent Effects

c. Molecular Weight and Pharmacokinetics

- The quinolinyl derivative (MW 316.83) exceeds the target compound’s estimated MW (~294.8), suggesting slower diffusion rates but prolonged half-life.

生物活性

2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride, commonly referred to as a derivative of the cathinone class, has garnered interest in recent years due to its potential biological activities. This compound is structurally related to various psychoactive substances and is often studied for its pharmacological properties, including effects on the central nervous system (CNS) and potential therapeutic applications.

The chemical formula for this compound is , with a molecular weight of approximately 282.82 g/mol. The CAS number for this compound is 1236254-90-2. Its structural characteristics include a piperidine ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H23ClN2O |

| Molecular Weight | 282.82 g/mol |

| CAS Number | 1236254-90-2 |

| Minimum Purity | 95% |

Pharmacodynamics

Research indicates that this compound exhibits stimulant properties, akin to other compounds in the cathinone family. It primarily acts as a reuptake inhibitor of neurotransmitters such as dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.

Key Findings:

- Dopamine Reuptake Inhibition : Studies have shown that this compound can significantly inhibit dopamine reuptake, which may contribute to its stimulant effects.

- Norepinephrine Activity : It also influences norepinephrine levels, potentially impacting mood and alertness.

Toxicology

In toxicity studies conducted on animal models, the compound demonstrated a favorable safety profile at lower doses. For instance, it was noted that there were no significant acute toxic effects observed in Kunming mice at doses up to 2000 mg/kg, suggesting a wide therapeutic window for further exploration in pharmacological applications .

Case Studies and Research Findings

- Anticancer Activity : Recent studies have explored the potential anticancer properties of related compounds. For instance, derivatives with similar structural motifs have shown selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a promising avenue for further research in oncology .

- Neuropharmacological Effects : In vitro studies indicated that this compound could modulate neuronal excitability and synaptic transmission through its action on monoamine transporters, suggesting potential applications in treating mood disorders or neurodegenerative diseases .

- Behavioral Studies : Behavioral assays in rodent models have illustrated that administration of this compound leads to increased locomotor activity and exploratory behavior, paralleling findings with other known stimulants .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Dopamine Reuptake | Significant inhibition observed |

| Norepinephrine Effects | Increased levels noted |

| Acute Toxicity | No significant effects at 2000 mg/kg |

| Anticancer Potential | Selective cytotoxicity against cancer cells |

| Neuropharmacological | Modulation of neuronal excitability |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride with high purity?

- Methodological Answer : Synthesis requires optimized reaction conditions, including pH (8–9) and temperature control (60–80°C), to minimize side reactions. Condensation of the piperidine derivative with a phenylpropanone precursor is followed by purification via recrystallization or column chromatography. Catalysts (e.g., palladium-based systems) and inert atmospheres improve yield. Batch-to-batch consistency should be validated using HPLC .

Q. Which spectroscopic methods confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., piperidinyl methyl group at δ ~1.2 ppm, aromatic protons at δ ~7.3 ppm).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 307.2).

- IR Spectroscopy : Confirms amine (N-H stretch ~3300 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) functional groups .

Q. How should researchers store this compound to ensure stability during long-term studies?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For solutions, use anhydrous DMSO at -80°C, avoiding repeated freeze-thaw cycles. Monitor degradation via quarterly HPLC analysis (retention time shifts indicate instability) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor binding affinity for analogs of this compound?

- Methodological Answer :

- Substituent Variation : Replace the phenyl ring with electron-deficient (e.g., -NO₂) or bulky groups to assess steric effects.

- Piperidinyl Modifications : Introduce substituents at the 3-methyl position to alter lipophilicity.

- Assay Design : Use radioligand binding assays (e.g., competitive displacement with [³H]-labeled ligands) and functional assays (e.g., cAMP modulation) to quantify affinity and efficacy .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., variable IC₅₀ values)?

- Methodological Answer :

- Standardize Assay Conditions : Control pH (7.4 ± 0.1), temperature (37°C), and buffer composition (e.g., Tris vs. HEPES).

- Orthogonal Validation : Compare radioligand binding data with functional readouts (e.g., calcium flux assays).

- Batch Analysis : Use HPLC to verify compound purity (>98%) and exclude batch-dependent degradation products .

Q. How can in silico modeling predict metabolic pathways and toxicity risks?

- Methodological Answer :

- Metabolite Prediction : Use software like Schrödinger or MOE to simulate cytochrome P450 interactions (e.g., CYP3A4/5-mediated oxidation of the piperidinyl group).

- Toxicity Profiling : Apply QSAR models (e.g., DEREK) to flag structural alerts (e.g., reactive ketone intermediates). Validate with in vitro hepatocyte assays .

Q. What methodological challenges arise in scaling synthesis from milligram to gram quantities?

- Methodological Answer :

- Solvent Optimization : Transition from tetrahydrofuran (THF) to toluene for improved scalability and lower boiling points.

- Continuous Flow Chemistry : Enhances heat transfer and reduces side reactions during condensation steps.

- Purification : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。